molecular formula C13H19N3 B3173507 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine CAS No. 947013-89-0

3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine

Cat. No.: B3173507
CAS No.: 947013-89-0
M. Wt: 217.31 g/mol
InChI Key: FCCQEQFJYHDCAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with isopropyl halides . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as cyanogen bromide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines and alcohols .

Scientific Research Applications

3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers, making them effective in various biological activities. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-(3,5-Dinitro-benzylsulfanyl)-1H-benzoimidazole: Known for its antimicrobial properties.

    1-(2-Chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a] benzimidazole: Exhibits antiviral activity.

Uniqueness

3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine stands out due to its unique isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14/h3-4,6-7,10H,5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCQEQFJYHDCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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